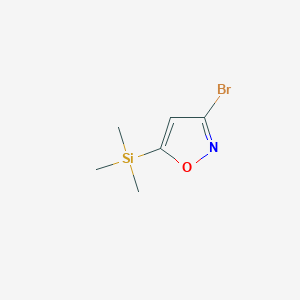

3-溴-5-(三甲基甲硅烷基)-1,2-噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(trimethylsilyl)-1,2-oxazole, also known as BTSO, is an important organic compound that has been widely studied in recent years due to its potential applications in synthesis and scientific research. BTSO is an oxazole derivative that contains a bromo and trimethylsilyl group. It is a colorless, volatile liquid with a boiling point of 64-65 °C and a melting point of -4 °C. BTSO has been used as a reagent in organic synthesis and a substrate in various scientific research applications.

科学研究应用

Drug Discovery and Medicinal Chemistry

Isoxazoles, such as 3-Bromo-5-trimethylsilanyl-isoxazole, are a crucial scaffold in drug discovery due to their presence in many commercially available drugs. They offer a diverse chemical space for binding to biological targets, which is essential for developing new medications. The compound’s structural motif is particularly significant in creating molecules with potential anticancer properties, acting as HDAC inhibitors, and exhibiting antioxidant, antibacterial, and antimicrobial activities .

Metal-Free Synthetic Routes

The development of metal-free synthetic strategies for isoxazoles is imperative due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. 3-Bromo-5-trimethylsilanyl-isoxazole can be synthesized through metal-free routes, which are more eco-friendly and cost-effective, making it an attractive option for sustainable chemistry practices .

Functionalized Heterocyclic Scaffolds

Functionalized isoxazoles, including 3-Bromo-5-trimethylsilanyl-isoxazole, are significant to medicinal chemists. They enable the expansion of drug-like chemical space and the development of robust synthetic methods for generating a diverse collection of heterocyclic molecules. This accelerates the drug discovery program and allows for the exploration of new therapeutic agents .

Cancer Research

In cancer research, targeting aerobic glycolysis pathways is a strategy to inhibit tumor progression and invasion. 3-Bromo-5-trimethylsilanyl-isoxazole derivatives have been studied for their potential to act as drug targets, specifically hitting cancer cells by inhibiting key enzymes in their energetic metabolism .

Diversity-Oriented Synthesis

The compound’s versatility allows for diversity-oriented synthesis, which is a method used to produce a wide variety of structurally diverse molecules from simple starting materials. This approach is beneficial in identifying novel bioactive compounds for pharmaceutical applications .

Nanocatalysis

3-Bromo-5-trimethylsilanyl-isoxazole can be utilized in nanocatalysis, where it may serve as a precursor or a component in the design of catalysts at the nanoscale. These catalysts can be used for various chemical transformations, contributing to the advancement of green chemistry and sustainable industrial processes .

作用机制

Target of Action

3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .

Mode of Action

Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .

Result of Action

Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .

属性

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMJJMZLBUOKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-trimethylsilanyl-isoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。